3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Overview
Description
“3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile” is a chemical compound with the molecular weight of 174.16 . Its IUPAC name is 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives has been achieved through a mechanochemical “parallel synthesis” via a one-pot three-component reaction . This method uses a multiposition jar, allowing for the processing of up to 12 samples simultaneously .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,5H2,(H,11,12) .
Chemical Reactions Analysis
The compound has been used as a 5-HT6 receptor antagonist . The relationship of structure and lipophilicity to hERG inhibition of this series of compounds has been discussed .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 174.16 .
Scientific Research Applications
Anticancer Research
- Methods : Synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e][1,3]oxazines followed by screening against breast cancer cell lines MCF 7 and MDA-MB-231 using Doxorubicin as a standard reference .
- Results : Compound 4e showed superior activity with IC50 values of 8.60 ± 0.75 and 6.30 ± 0.54 µM respectively, compared to Doxorubicin .
Mechanochemistry
- Methods : A one-pot three-component reaction in a new milling system that allows processing up to 12 samples simultaneously .
- Results : Enabled the formation of fungicides and building blocks for polymer preparation with higher throughput compared to standard milling devices .
Antimicrobial and Antifungal Applications
- Methods : Synthesis of various derivatives and subsequent testing for bioactivity against relevant microbial strains .
- Results : Discovery of compounds with significant antimicrobial and antifungal properties .
Anti-HIV Research
- Methods : Chemical modification to enhance interaction with HIV-related proteins and subsequent in vitro testing .
- Results : Some derivatives demonstrated promising activity against HIV .
Anti-Inflammatory Research
- Methods : Assessed through chemical synthesis and biological evaluation in inflammation models .
- Results : Identified as a potential candidate for the development of anti-inflammatory drugs .
Anticonvulsant Research
- Methods : Synthesis of analogues and testing in seizure models .
- Results : Some derivatives showed effectiveness in reducing seizure activity .
Synthesis of Chiral Vinyl-Substituted Heterocycles
- Methods : A palladium-catalyzed tandem allylic substitution process is employed, utilizing the chiral bisphosphorus ligand WingPhos .
- Results : The method yields a series of chiral vinyl-substituted heterocycles, including tetrahydroquinoxalines, piperazines, dihydro-2H-benzo[b][1,4]-oxazines, and morpholines, with excellent enantioselectivity and yields .
High Throughput Mechanochemistry
- Methods : A new milling system allows for the processing of up to 12 samples simultaneously, facilitating the one-pot three-component reaction .
- Results : This approach significantly increases the throughput for the synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives .
Aza-Piancatelli Rearrangement
Safety And Hazards
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-7-1-2-9-8(5-7)11-3-4-12-9/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEDRPFTOHBJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585705 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile | |
CAS RN |
928118-07-4 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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